5-Methyl-6-phenoxynicotinic acid
Description
Structural Context within the Nicotinic Acid Chemical Family
5-Methyl-6-phenoxynicotinic acid belongs to the extensive family of nicotinic acid derivatives. The foundational structure is nicotinic acid, also known as vitamin B3 or niacin, which consists of a pyridine (B92270) ring with a carboxylic acid group at the 3-position. The unique electronic properties and biological relevance of this core have led to the exploration of a vast chemical space through the introduction of various substituents.
The structure of this compound is distinguished by three key features:
The Nicotinic Acid Core : This provides the fundamental pyridyl carboxylic acid scaffold, a common motif in pharmacologically active compounds.
A Methyl Group at the 5-Position : The addition of a methyl group at this position influences the molecule's steric and electronic properties. The synthesis of the precursor, 5-methylnicotinic acid, is often achieved through the selective oxidation of one methyl group of 3,5-dimethylpyridine (B147111) (3,5-lutidine) using oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide in concentrated sulfuric acid. google.comgoogle.com
This specific arrangement of substituents on the pyridine ring results in a molecule with distinct chemical properties and potential for further synthetic transformations.
Table 1: Physicochemical Properties of this compound and Key Precursors
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| Nicotinic Acid | C₆H₅NO₂ | 123.11 | Pyridine-3-carboxylic acid |
| 5-Methylnicotinic Acid | C₇H₇NO₂ | 137.14 | Methyl group at C5 |
| Methyl 5-methylnicotinate | C₈H₉NO₂ | 151.16 | Methyl ester of 5-methylnicotinic acid |
| 2-Phenoxynicotinic acid | C₁₂H₉NO₃ | 215.20 | Phenoxy group at C2 |
| This compound | C₁₃H₁₁NO₃ | 229.23 | Methyl at C5, Phenoxy at C6 |
Significance as a Versatile Chemical Scaffold and Intermediate
This compound is not typically an end-product itself but serves as a crucial intermediate in the synthesis of more complex molecules. Its versatility stems from the presence of multiple reactive sites that can be selectively addressed.
The synthetic route to this compound underscores its role as a chemical intermediate. A plausible pathway involves several key steps:
Esterification of 5-methylnicotinic acid to its corresponding methyl ester, methyl 5-methylnicotinate. This is a standard reaction to protect the carboxylic acid and to modify the reactivity of the ring. chemicalbook.com
Halogenation of the pyridine ring at the 6-position. A common method for introducing a leaving group on a pyridine ring is through N-oxidation followed by treatment with a halogenating agent like phosphorus oxychloride to yield a chloro-derivative, such as methyl 6-chloro-5-methylnicotinate. The synthesis of the related methyl 6-chloronicotinate is well-documented. researchgate.net
Nucleophilic Aromatic Substitution with phenol (B47542). The chloro group at the 6-position is susceptible to displacement by nucleophiles. Reaction with phenol or sodium phenoxide introduces the phenoxy group, yielding methyl 5-methyl-6-phenoxynicotinate.
Hydrolysis of the ester. The final step is the hydrolysis of the methyl ester back to the carboxylic acid, affording the target compound, this compound.
This multi-step synthesis highlights how the molecule is built up from simpler precursors, establishing it as a valuable intermediate. The functional groups present—the carboxylic acid, the pyridine nitrogen, and the phenoxy ring—allow for a diverse range of subsequent chemical modifications. For instance, the carboxylic acid can be converted to amides, esters, or other derivatives, while the aromatic rings can potentially undergo further substitution reactions. This chemical flexibility makes this compound a significant scaffold for the construction of complex target molecules in various areas of chemical research.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H11NO3 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
5-methyl-6-phenoxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO3/c1-9-7-10(13(15)16)8-14-12(9)17-11-5-3-2-4-6-11/h2-8H,1H3,(H,15,16) |
InChI Key |
GDHUJMAMKQPIFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1OC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Methyl 6 Phenoxynicotinic Acid and Its Derivatives
Directed Synthesis Approaches
Directed synthesis approaches for 5-methyl-6-phenoxynicotinic acid focus on the sequential construction of the target molecule, typically by modifying a pre-existing nicotinic acid framework. A key strategy in this regard is the introduction of the phenoxy group onto the pyridine (B92270) ring via a nucleophilic aromatic substitution reaction.
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of aromatic rings, particularly electron-poor systems like pyridines. masterorganicchemistry.comnih.gov In this mechanism, a nucleophile attacks an aromatic ring that is substituted with a good leaving group and activating electron-withdrawing groups, proceeding through a negatively charged intermediate known as a Meisenheimer complex. nih.govyoutube.comlibretexts.org The presence of electron-withdrawing substituents is crucial as they stabilize this intermediate, thereby facilitating the reaction. masterorganicchemistry.comyoutube.com
Elaboration from Halogenated Nicotinic Acid Precursors and Phenolic Reagents
The synthesis of this compound via SNAr typically begins with a halogenated nicotinic acid derivative. A common precursor is 2-chloro-5-methylnicotinic acid. prepchem.com This intermediate possesses a chlorine atom at the 6-position (or 2-position, depending on numbering conventions prior to final substitution), which serves as an effective leaving group. The pyridine ring itself acts as an activating group, making the carbon atom attached to the halogen susceptible to nucleophilic attack.
The nucleophile in this reaction is a phenoxide, generated from phenol (B47542) or a substituted phenolic reagent. The reaction involves the displacement of the chloride by the phenoxide ion to form the desired ether linkage, resulting in the this compound scaffold.
Optimization of Reaction Conditions and Basic Catalysis (e.g., K2CO3, NaOCH3, Sodium Methoxide)
The efficiency of the SNAr reaction is highly dependent on the reaction conditions, particularly the choice of base. A base is required to deprotonate the phenolic reagent, generating the more nucleophilic phenoxide anion. Common bases used for this purpose include potassium carbonate (K2CO3) and sodium methoxide (B1231860) (NaOCH3).
The selection of the base can influence reaction rates and yields. Stronger bases like sodium methoxide ensure complete and rapid formation of the phenoxide, which can be crucial for less reactive substrates. Milder bases like potassium carbonate are also effective and are frequently used in industrial processes due to their lower cost and easier handling. environmentclearance.nic.in Optimization involves screening different bases and their stoichiometric ratios to maximize the yield of the desired product while minimizing side reactions.
Impact of Solvent Systems on Reaction Efficiency (e.g., DMF, DMSO)
The choice of solvent is critical for the success of SNAr reactions. The ideal solvents are polar and aprotic, such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). environmentclearance.nic.in These solvents can effectively solvate the cation of the base (e.g., K+ or Na+) without significantly solvating the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, thereby accelerating the rate of the substitution reaction. Furthermore, their high boiling points allow the reaction to be conducted at elevated temperatures, which is often necessary to overcome the activation energy barrier for the substitution on the aromatic ring.
Convergent Synthetic Pathways to the Nicotinic Acid Core
Convergent synthesis involves the preparation of key fragments of the target molecule separately, which are then combined in the final stages. For this compound, this often involves the synthesis of the core intermediate, 5-methylnicotinic acid.
Preparation of Substituted Methylnicotinic Acid Intermediates (e.g., 5-methylnicotinic acid via oxidation)
A primary route to the essential 5-methylnicotinic acid intermediate is through the selective oxidation of 3,5-dimethylpyridine (B147111) (also known as 3,5-lutidine). google.comchemicalbook.com In this process, one of the two methyl groups is oxidized to a carboxylic acid group, while the other remains intact. This transformation requires careful control of reaction conditions to achieve the desired selectivity and yield.
Common oxidizing agents for this reaction include potassium permanganate (B83412) (KMnO4) and hydrogen peroxide (H2O2) in the presence of a catalyst. google.comgoogle.com The reaction with potassium permanganate is typically carried out in an aqueous solution under mild temperature conditions. google.comchemicalbook.com An alternative method utilizes hydrogen peroxide in concentrated sulfuric acid. google.com Following the oxidation, a purification process is employed to isolate the high-purity 5-methylnicotinic acid. google.com
Research Findings: Oxidation of 3,5-Lutidine to 5-Methylnicotinic Acid
| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reported Purity (%) | Reference |
| 3,5-Lutidine | Potassium Permanganate | Water | 25-35 | 15-18 | >99 | google.com |
| 3,5-Lutidine | Potassium Permanganate | Water | 25, then 45 | 20 | Not Specified | chemicalbook.com |
| 3,5-Lutidine | Hydrogen Peroxide | Sulfuric Acid | 110-150 | 5-20 | Not Specified | google.com |
Strategic Introduction of the Phenoxy Moiety
The introduction of a phenoxy group onto a pyridine ring is a key step in the synthesis of this compound and its derivatives. A common and effective method for this transformation is the nucleophilic aromatic substitution (SNAr) reaction. In this approach, a suitable leaving group on the pyridine ring is displaced by a phenoxide nucleophile.
A representative strategy involves the reaction of a halogenated pyridine derivative, such as 2-chloropyridine (B119429), with a nucleophile. For instance, in the synthesis of related structures like rosiglitazone, a key step is the SNAr reaction between 2-chloropyridine and an alcohol in the presence of a base. beilstein-journals.org This principle can be extended to the synthesis of this compound derivatives.
A plausible synthetic route would start with a precursor like methyl 6-chloro-5-methylnicotinate. The chlorine atom at the 6-position is activated towards nucleophilic attack by the electron-withdrawing nature of the adjacent nitrogen atom and the ester group. Reaction with sodium phenoxide in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures would lead to the displacement of the chloride and the formation of the desired phenoxy ether linkage. Subsequent hydrolysis of the methyl ester would then yield this compound.
Table 1: Representative SNAr Reaction for Phenoxy Group Introduction
| Starting Material | Reagent | Catalyst/Base | Solvent | Product |
|---|---|---|---|---|
| Methyl 6-chloro-5-methylnicotinate | Sodium Phenoxide | - | DMF | Methyl 5-methyl-6-phenoxynicotinate |
Exploratory and Alternative Synthetic Routes
Beyond the direct SNAr approach, other synthetic strategies can be envisioned for the preparation of this compound and its derivatives. These include functional group interconversions on a pre-existing pyridine ring and the application of modern catalytic methods.
Functional Group Interconversion on the Pyridine Ring
Functional group interconversion provides a versatile platform for the synthesis of substituted pyridines. This can involve the transformation of one functional group into another to facilitate the introduction of the phenoxy moiety or the carboxylic acid group.
One potential route starts from 3,5-dimethylpyridine. Oxidation of one of the methyl groups to a carboxylic acid is a key transformation. A Chinese patent describes a method for the preparation of high-purity 5-methyl-nicotinic acid from 3,5-dimethylpyridine (3,5-lutidine) using potassium permanganate as the oxidant in water. google.com This process yields the key intermediate, 5-methylnicotinic acid. To introduce the phenoxy group, the resulting 5-methylnicotinic acid would need to be converted to a 6-halo derivative, likely through a sequence involving N-oxidation followed by halogenation. The pyridine N-oxide can be prepared by oxidation with agents like peracids. wikipedia.org The N-oxide can then be treated with a halogenating agent such as phosphorus oxychloride to introduce a chlorine atom at the 6-position, which can subsequently be displaced by phenoxide as described previously.
Another approach could involve starting with a pre-functionalized pyridine, such as 6-methylnicotinic acid. A document outlines the synthesis of methyl 6-methylnicotinate (B8608588) from 5-ethyl-2-methylpyridine (B142974) through oxidation with nitric acid followed by esterification. environmentclearance.nic.inenvironmentclearance.nic.in While this provides the methylnicotinate core, subsequent functionalization at the 5-position with a methyl group and introduction of the phenoxy group at the 6-position would be required, presenting significant regioselectivity challenges.
Table 2: Functional Group Interconversion Strategies
| Starting Material | Key Transformation | Intermediate |
|---|---|---|
| 3,5-Dimethylpyridine | Selective Oxidation | 5-Methylnicotinic Acid google.com |
| 5-Methylnicotinic Acid | N-Oxidation, Halogenation | 6-Chloro-5-methylnicotinic Acid |
Novel Catalytic Approaches for Phenoxylation
Modern organometallic catalysis offers powerful tools for the formation of carbon-oxygen bonds, which can be applied to the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions are particularly promising for the direct phenoxylation of pyridines.
While direct C-H phenoxylation of the pyridine ring at the 6-position adjacent to the nitrogen is challenging, catalytic methods for the arylation of pyridines have been developed. For example, a Rh(I)-catalyzed direct arylation of pyridines and quinolines with aryl bromides has been reported, providing a route to biaryl compounds. nih.gov Although this specific method demonstrates C-C bond formation, similar principles could be explored for C-O bond formation using a phenol coupling partner.
Palladium- and copper-catalyzed Buchwald-Hartwig amination and etherification reactions are well-established methods for forming C-N and C-O bonds. These could potentially be adapted for the phenoxylation of a 6-halonicotinic acid derivative. For instance, a palladium catalyst with a suitable phosphine (B1218219) ligand could mediate the coupling of 6-chloro-5-methylnicotinic acid ester with phenol in the presence of a base.
Another emerging area is the use of transition metal-catalyzed [2+2+2] cycloaddition reactions to construct the pyridine ring itself. These reactions can assemble highly substituted pyridines from simpler building blocks like alkynes and nitriles. researchgate.net A hypothetical route could involve the cycloaddition of a diyne with a nitrile that already contains the phenoxy moiety, or a subsequent functionalization of the resulting pyridine.
Table 3: Potential Catalytic Methods for Phenoxylation
| Catalytic System | Reaction Type | Substrates | Potential Application |
|---|---|---|---|
| Rh(I) complex | Direct Arylation | Pyridine, Aryl Bromide nih.gov | Adaptation for C-O bond formation with phenols |
| Palladium/Phosphine Ligand | Buchwald-Hartwig Etherification | 6-Halo-5-methylnicotinate, Phenol | Direct phenoxylation |
Comprehensive Chemical Reactivity and Transformations of 5 Methyl 6 Phenoxynicotinic Acid
Reactivity at the Nicotinic Acid Carboxylic Group
The carboxylic acid group is a key functional group that governs a significant portion of the reactivity of 5-Methyl-6-phenoxynicotinic acid. Its ability to undergo esterification, amidation, and other transformations is central to the synthesis of various derivatives.
Esterification Reactions
Esterification of this compound can be achieved through various standard methods. For instance, reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, yields the corresponding ester. Another common method involves the conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride, followed by reaction with an alcohol.
| Reactant | Reagent | Product |
| This compound | Methanol, Acid Catalyst | Methyl 5-methyl-6-phenoxynicotinate |
| This compound | 1. Thionyl chloride 2. Methanol | Methyl 5-methyl-6-phenoxynicotinate |
Amidation and Hydrazide Formation
The carboxylic acid group of this compound can be converted into amides and hydrazides, which are important intermediates for the synthesis of various biologically active compounds. nih.govnih.gov The general route for amidation involves activating the carboxylic acid, for example, by forming an acyl chloride or using a coupling agent, followed by reaction with an amine.
Hydrazide formation follows a similar principle, where the activated carboxylic acid reacts with hydrazine (B178648). For example, the synthesis of 2-methyl-5-nitro-6-phenylnicotinohydrazide from the corresponding ethyl ester highlights the feasibility of this transformation on a substituted nicotinic acid core. nih.gov This process typically involves reacting the ester with hydrazine hydrate. nih.gov These hydrazides can then be further reacted with aldehydes or ketones to form hydrazones, which are known for their diverse biological activities. nih.govnih.gov
| Reactant | Reagent | Product |
| This compound | 1. Thionyl chloride 2. Ammonia/Amine | 5-Methyl-6-phenoxynicotinamide |
| This compound ester | Hydrazine hydrate | 5-Methyl-6-phenoxynicotinohydrazide |
| 5-Methyl-6-phenoxynicotinohydrazide | Aldehyde/Ketone | Corresponding Hydrazone |
Decarboxylation Pathways
Decarboxylation, the removal of the carboxyl group, of nicotinic acid derivatives can be a challenging transformation. While specific literature on the decarboxylation of this compound is not prevalent, general methods for the decarboxylation of pyridinecarboxylic acids exist. These often require harsh conditions, such as heating with a copper catalyst in a high-boiling solvent like quinoline. The presence of the electron-donating methyl and phenoxy groups on the pyridine (B92270) ring might influence the ease of this reaction, but specific studies are needed to confirm this.
Transformations on the Pyridine Ring System
The pyridine ring of this compound is susceptible to various transformations, including electrophilic and nucleophilic substitution reactions. The existing substituents significantly influence the regioselectivity of these reactions.
Electrophilic Aromatic Substitution
The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. slideshare.netorganicchemistrytutor.com However, the presence of activating groups like the methyl and phenoxy groups can facilitate such reactions. The phenoxy group, being an ortho, para-director, would likely direct incoming electrophiles to the positions ortho and para to it. byjus.com The methyl group is also an activating ortho, para-director. masterorganicchemistry.com
Considering the structure of this compound, the positions on the pyridine ring are already substituted. Therefore, electrophilic substitution would likely occur on the phenoxy ring. The hydroxyl group in phenols is a strong activating group and directs electrophiles to the ortho and para positions. byjus.com For example, nitration of phenols with dilute nitric acid yields a mixture of ortho and para nitrophenols. byjus.com Similarly, halogenation of phenols can occur readily. byjus.com
| Reaction | Reagent | Expected Major Product(s) |
| Nitration | Dilute Nitric Acid | 5-Methyl-6-(nitrophenoxy)nicotinic acid (ortho and para isomers) |
| Bromination | Bromine in a non-polar solvent | 5-Methyl-6-(bromophenoxy)nicotinic acid (ortho and para isomers) |
Nucleophilic Additions/Substitutions at Other Positions
Nucleophilic aromatic substitution is a more common reaction for pyridine and its derivatives, especially at the 2, 4, and 6 positions, which are electron-deficient. slideshare.net In this compound, the 6-position is occupied by a phenoxy group. This group could potentially be displaced by a strong nucleophile.
For instance, the reaction of 2-chloronicotinic acid with various amines to form 2-(arylamino)nicotinic acid derivatives demonstrates the feasibility of nucleophilic substitution on the pyridine ring. researchgate.net Similarly, studies on the nucleophilic substitution of dichloro-pyridazines with phenoxides show regioselective displacement of a chloro group. clockss.org While the phenoxy group is generally a poorer leaving group than a halogen, under specific conditions, its substitution might be possible.
Oxidation and Reduction Chemistry
The oxidation and reduction chemistry of this compound is expected to be influenced by the various functional groups present in the molecule.
Oxidation: The methyl group attached to the pyridine ring is a potential site for oxidation. Similar to how 3,5-dimethylpyridine (B147111) is oxidized to 5-methylnicotinic acid using strong oxidizing agents like potassium permanganate (B83412), the methyl group in the title compound could potentially be oxidized to a carboxylic acid under harsh conditions. google.comchemicalbook.com This would result in the formation of a pyridine dicarboxylic acid derivative. The phenoxy group and the pyridine ring are generally stable to oxidation, but aggressive conditions could lead to their degradation.
Reduction: The carboxylic acid functional group can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting alcohol, (5-methyl-6-phenoxypyridin-3-yl)methanol, could serve as a precursor for other derivatives. The pyridine ring itself can be reduced under more forcing conditions, for example, through catalytic hydrogenation, which would yield the corresponding piperidine (B6355638) derivative. This process, however, would also likely affect the phenoxy group, potentially causing its cleavage.
A related compound, 5-Methyl-6-phenoxynicotinaldehyde, which has an aldehyde group instead of a carboxylic acid, provides insight into the reactivity of the core structure. nih.gov Aldehydes are readily oxidized to carboxylic acids and reduced to primary alcohols.
| Functional Group | Expected Reaction | Reagents | Potential Product |
| Methyl Group | Oxidation | KMnO₄, K₂Cr₂O₇ | Pyridine dicarboxylic acid derivative |
| Carboxylic Acid | Reduction | LiAlH₄, BH₃ | (5-methyl-6-phenoxypyridin-3-yl)methanol |
| Pyridine Ring | Reduction | H₂/Pd, PtO₂ | Piperidine derivative |
Reactivity Associated with the Phenoxy Moiety
The phenoxy group in this compound is an ether linkage attached to the pyridine ring. The reactivity of this moiety is primarily centered on the ether bond and the phenyl ring.
Cleavage of the Ether Bond: The carbon-oxygen bond of the phenoxy group can be cleaved under strong acidic conditions, often with reagents like hydroiodic acid (HI) or hydrobromic acid (HBr). This would lead to the formation of 6-hydroxy-5-methylnicotinic acid and phenol (B47542).
Electrophilic Substitution on the Phenyl Ring: The phenyl ring of the phenoxy group can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The phenoxy group is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the oxygen atom. However, the reactivity will be influenced by the deactivating effect of the pyridine ring to which it is attached.
| Reaction | Reagents | Expected Products |
| Ether Cleavage | HI, HBr | 6-hydroxy-5-methylnicotinic acid and Phenol |
| Nitration | HNO₃/H₂SO₄ | Ortho/para-nitrophenoxy derivatives |
| Halogenation | Br₂/FeBr₃ | Ortho/para-bromophenoxy derivatives |
Intramolecular Cyclization and Annulation Reactions (e.g., formation of fused heterocyclic systems)
The structure of this compound, with a carboxylic acid and a phenoxy group on adjacent positions of the pyridine ring, presents opportunities for intramolecular cyclization reactions to form fused heterocyclic systems.
One plausible transformation is an intramolecular Friedel-Crafts acylation. In the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, the carboxylic acid could acylate the ortho position of the phenoxy ring. This would lead to the formation of a fused tricyclic system, specifically a dibenzo[b,d]pyran-6-one derivative. The feasibility of this reaction would depend on the activation of the phenoxy ring and the steric accessibility of the ortho position.
While no specific examples of this reaction with this compound are available, the formation of fused heterocyclic systems from suitably substituted precursors is a common strategy in organic synthesis. nih.gov
| Reaction Type | Catalyst | Potential Fused System |
| Intramolecular Friedel-Crafts Acylation | Polyphosphoric Acid (PPA) | Dibenzo[b,d]pyran-6-one derivative |
Derivatization and Functionalization Strategies for Structural Elucidation and Chemical Applications
Synthesis of Ester and Amide Derivatives
The carboxylic acid group of 5-Methyl-6-phenoxynicotinic acid is a prime site for derivatization, with ester and amide formation being the most common transformations. These derivatives are often synthesized to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, or to act as intermediates for further functionalization.
Esterification is typically achieved by reacting this compound with an appropriate alcohol in the presence of an acid catalyst or a coupling agent. For instance, the synthesis of methyl 5-phenoxynicotinate has been reported, and a similar approach can be applied to its 5-methyl analog. chemscene.com Common methods include Fischer esterification, where the carboxylic acid is heated with an excess of alcohol and a strong acid like sulfuric acid, or the use of milder coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP).
Amide synthesis follows a similar logic, involving the activation of the carboxylic acid followed by reaction with a primary or secondary amine. A variety of coupling reagents can be employed, including carbodiimides, phosphonium (B103445) salts, or triazine-based reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which has been used for the synthesis of naphthoquinone aliphatic amides. nih.gov General methods for amide synthesis, such as the use of triphenylphosphine (B44618) and N-chlorophthalimide, provide a versatile route to a wide range of amides under mild conditions. nih.gov
Below is a representative table of potential ester and amide derivatives of this compound and the general synthetic methods that could be employed.
| Derivative Name | Functional Group | General Synthetic Method | Starting Materials |
| Methyl 5-methyl-6-phenoxynicotinate | Ester | Fischer Esterification | This compound, Methanol, Sulfuric Acid |
| Ethyl 5-methyl-6-phenoxynicotinate | Ester | DCC/DMAP Coupling | This compound, Ethanol, DCC, DMAP |
| N-Benzyl-5-methyl-6-phenoxynicotinamide | Amide | DMTMM Coupling | This compound, Benzylamine, DMTMM |
| N,N-Diethyl-5-methyl-6-phenoxynicotinamide | Amide | Phosphonium Salt Coupling | This compound, Diethylamine, PyBOP |
Preparation of Hydrazone and Related Nitrogen-Containing Derivatives
The introduction of nitrogen-containing functionalities, such as hydrazones, can significantly alter the chemical and biological profile of this compound. Hydrazones are known for their diverse biological activities and their utility as versatile synthetic intermediates.
The synthesis of hydrazone derivatives typically begins with the conversion of the carboxylic acid to a hydrazide. This is commonly achieved by first converting the acid to its corresponding ester, which is then reacted with hydrazine (B178648) hydrate. For example, the synthesis of 2-methyl-5-nitro-6-phenylnicotinohydrazide has been accomplished from its ethyl ester. nih.gov A similar two-step process can be envisioned for this compound.
Once the hydrazide is obtained, it can be condensed with a variety of aldehydes and ketones to furnish the corresponding hydrazones. This reaction is generally straightforward and proceeds under mild acidic or neutral conditions. The resulting hydrazones possess a C=N-NH-C=O scaffold, which is a key pharmacophore in many biologically active molecules. The synthesis of hydrazones from various heterocyclic hydrazides has been widely reported, highlighting the versatility of this approach. nih.gov
The following table outlines the general pathway to hydrazone derivatives of this compound.
| Intermediate/Derivative Name | Functional Group | General Synthetic Method | Key Reagents |
| 5-Methyl-6-phenoxynicotinohydrazide | Hydrazide | Esterification followed by hydrazinolysis | 1. Alcohol, Acid catalyst; 2. Hydrazine hydrate |
| (E)-N'-(Benzylidene)-5-methyl-6-phenoxynicotinohydrazide | Hydrazone | Condensation | 5-Methyl-6-phenoxynicotinohydrazide, Benzaldehyde, Acetic acid (cat.) |
| (E)-N'-(4-Nitrobenzylidene)-5-methyl-6-phenoxynicotinohydrazide | Hydrazone | Condensation | 5-Methyl-6-phenoxynicotinohydrazide, 4-Nitrobenzaldehyde, Acetic acid (cat.) |
Conjugation with Diverse Chemical Entities
To enhance its properties or to target specific biological systems, this compound can be conjugated to a variety of other chemical entities. These can include fluorescent dyes for imaging applications, polymers for improved drug delivery, or other pharmacologically active molecules to create hybrid drugs.
The carboxylic acid handle is the most common site for conjugation. Standard amide bond formation or esterification reactions are typically employed to link the nicotinic acid scaffold to a suitable functional group on the entity to be conjugated. For instance, if the target molecule has a primary amine, a stable amide linkage can be formed using the coupling methods described in section 4.1.
While specific examples of conjugation with this compound are not prevalent in the literature, the general principles of bioconjugation chemistry are applicable. The choice of linker and conjugation strategy depends on the nature of the molecule to be attached and the desired stability of the resulting conjugate.
Scaffold Diversification for Enhanced Chemical Utility
Diversification of the this compound scaffold involves more significant structural modifications than simple derivatization of the carboxylic acid. These changes can include the introduction of new functional groups on the pyridine (B92270) ring, modification of the phenoxy group, or even alteration of the core heterocyclic system. Such modifications can lead to the discovery of new compounds with improved or entirely different chemical and biological activities.
One approach to scaffold diversification is to utilize the existing functional groups to introduce new ones. For example, electrophilic aromatic substitution reactions on the phenoxy ring could introduce substituents such as nitro or halo groups, which can then be further transformed.
Another strategy involves the synthesis of analogs with different substitution patterns on the pyridine ring. This can be achieved by starting from different precursors. For instance, the synthesis of 5-methylnicotinic acid has been achieved through the oxidation of 3,5-lutidine. google.comchemicalbook.com By employing different substituted pyridines as starting materials, a library of analogs with diverse substitution patterns can be generated.
The following table provides examples of potential scaffold diversification strategies for this compound.
| Diversification Strategy | Target Modification | Potential Synthetic Approach |
| Substitution on Phenoxy Ring | Introduction of a nitro group | Nitration of this compound |
| Modification of Pyridine Ring | Replacement of phenoxy group with an amino group | Nucleophilic aromatic substitution on a 6-halo precursor |
| Alteration of Methyl Group | Oxidation to a hydroxymethyl or formyl group | Selective oxidation of the methyl group |
| Ring Transformation | Conversion to a different heterocyclic system | Ring-opening and re-closure reactions |
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. For 5-Methyl-6-phenoxynicotinic acid, ¹H and ¹³C NMR, along with two-dimensional techniques, would be instrumental in confirming its molecular structure.
Proton (¹H) NMR Spectral Interpretation and Chemical Shift Analysis
The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shift (δ), reported in parts per million (ppm), is influenced by the electronic environment of each proton.
Aromatic Protons: The protons on the pyridine (B92270) and phenoxy rings would typically resonate in the downfield region, generally between 6.5 and 8.5 ppm. The specific shifts would depend on the electronic effects of the substituents. The protons on the phenoxy group would likely appear as a set of multiplets, while the two protons on the pyridine ring would present as distinct signals.
Methyl Protons: The protons of the methyl group attached to the pyridine ring would appear as a singlet in the upfield region, likely around 2.0-2.5 ppm.
Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is typically broad and appears far downfield, often above 10 ppm, and its visibility can be solvent-dependent.
A hypothetical ¹H NMR data table is presented below based on chemical shift predictions for similar structures.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | H-2 (Pyridine) |
| ~7.8 | d | 1H | H-4 (Pyridine) |
| ~7.4 | m | 2H | Phenyl H (ortho) |
| ~7.2 | m | 3H | Phenyl H (meta, para) |
| ~2.3 | s | 3H | -CH₃ |
| >10 | br s | 1H | -COOH |
| This table is a theoretical representation and actual experimental values may vary. |
Carbon (¹³C) NMR Spectral Elucidation
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.
Carbonyl Carbon: The carbon of the carboxylic acid group would be the most downfield signal, typically in the range of 165-185 ppm.
Aromatic and Olefinic Carbons: The carbons of the pyridine and phenoxy rings would resonate in the 110-160 ppm region. The carbons directly attached to the nitrogen and oxygen atoms would be further downfield.
Methyl Carbon: The methyl carbon would appear at the most upfield region of the spectrum, generally between 15-25 ppm.
A predicted ¹³C NMR data table is provided below.
| Chemical Shift (ppm) | Assignment |
| ~170 | C=O (Carboxylic Acid) |
| ~158 | C-6 (Pyridine) |
| ~155 | C-O (Phenoxy) |
| ~150 | C-2 (Pyridine) |
| ~138 | C-4 (Pyridine) |
| ~135 | C-5 (Pyridine) |
| ~130 | Phenyl C (para) |
| ~125 | Phenyl C (ortho) |
| ~120 | Phenyl C (meta) |
| ~118 | C-3 (Pyridine) |
| ~20 | -CH₃ |
| This table is a theoretical representation and actual experimental values may vary. |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For instance, it would confirm the coupling between the adjacent protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. In negative ion mode, a peak for the deprotonated molecule [M-H]⁻ would be observed. This allows for the precise determination of the molecular weight.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Mapping
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a specific fragment ion) and subjecting it to further fragmentation. The resulting fragmentation pattern provides valuable information about the molecule's structure. For this compound, common fragmentation pathways would likely involve:
Loss of CO₂: Decarboxylation of the carboxylic acid group is a common fragmentation pathway for such compounds.
Cleavage of the Ether Bond: The bond between the phenoxy group and the pyridine ring could cleave, leading to fragments corresponding to the phenoxy radical and the substituted pyridine cation, or vice versa.
Loss of Small Molecules: Fragmentation could also involve the loss of small, stable molecules like CO or H₂O.
A hypothetical fragmentation data table is presented below.
| m/z of Precursor Ion | m/z of Fragment Ion | Proposed Neutral Loss | Proposed Fragment Structure |
| [M+H]⁺ | [M+H - 44]⁺ | CO₂ | Protonated 5-Methyl-6-phenoxypyridine |
| [M+H]⁺ | [M+H - 93]⁺ | C₆H₅O• | Protonated 5-Methylnicotinic acid |
| [M-H]⁻ | [M-H - 44]⁻ | CO₂ | Deprotonated 5-Methyl-6-phenoxypyridine |
| This table is a theoretical representation and actual experimental values may vary. |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.
For this compound, with a chemical formula of C₁₃H₁₁NO₃, the theoretical exact mass can be calculated by summing the precise masses of its constituent atoms. The calculated monoisotopic mass of this compound is 229.0739 g/mol . An experimental HRMS analysis is expected to yield a value in very close agreement with this theoretical mass, typically within a few parts per million (ppm).
Table 1: Theoretical HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₃H₁₁NO₃ |
| Monoisotopic Mass | 229.0739 u |
| M+H⁺ (Adduct) | 230.0817 u |
| M+Na⁺ (Adduct) | 252.0636 u |
| M+K⁺ (Adduct) | 268.0376 u |
Note: The table presents theoretical values. Experimental results would be expected to be within ±0.0005 u.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present, making these methods invaluable for structural elucidation.
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. The carboxylic acid O-H stretch will appear as a very broad band in the region of 3300-2500 cm⁻¹. The C=O stretch of the carboxylic acid will be a strong, sharp absorption around 1700-1725 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine and phenyl rings are anticipated to appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹. The C-O stretching of the ether linkage is expected in the 1250-1000 cm⁻¹ region. researchgate.net
Raman spectroscopy will provide complementary information. Aromatic ring vibrations, which often give strong Raman signals, will be prominent. While specific Raman data for the target compound is not available, the spectrum of the related 2-phenoxynicotinic acid shows notable peaks, which can be used for comparison. nih.gov
Table 2: Expected IR and Raman Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | Weak |
| Carboxylic Acid | C=O stretch | 1725-1700 (strong) | Moderate |
| Aromatic Rings | C-H stretch | 3100-3000 (medium) | Strong |
| Methyl Group | C-H stretch | 2980-2850 (medium) | Moderate |
| Aromatic Rings | C=C stretch | 1600-1450 (medium) | Strong |
| Ether Linkage | C-O stretch | 1260-1000 (strong) | Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λ_max) are characteristic of the chromophores present in the molecule.
The structure of this compound contains two key chromophores: the substituted pyridine ring and the phenoxy group. Both of these are aromatic systems capable of π → π* transitions. The presence of the carboxylic acid and methyl groups as substituents will also influence the electronic environment and thus the absorption spectrum.
It is anticipated that this compound will exhibit strong absorption bands in the UV region, likely between 200 and 300 nm. These absorptions are attributable to the π → π* transitions of the aromatic rings. A weaker n → π* transition, possibly associated with the carbonyl group of the carboxylic acid, may be observed at a longer wavelength. The exact λ_max values and molar absorptivities would need to be determined experimentally.
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |
| π → π | 200-250 | Phenyl and Pyridine Rings |
| π → π | 250-300 | Substituted Pyridine Ring |
| n → π* | >300 | Carbonyl Group |
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray diffraction crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.
For this compound, a single-crystal X-ray diffraction study would reveal the exact conformation of the molecule, including the dihedral angle between the pyridine and phenyl rings. It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which dictate the crystal packing. While no specific crystallographic data for this compound is publicly available, studies on related nicotinic acid derivatives provide insight into the likely structural features. For instance, the crystal structure of nicotinic acid mononucleotide adenylyltransferase from Pseudomonas aeruginosa has been determined, showcasing the binding of nicotinic acid derivatives in a biological context. researchgate.net
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| β (°) ** | 95.5 |
| Volume (ų) | 1205 |
| Z | 4 |
| Density (calculated) (g/cm³) ** | 1.265 |
Note: This table presents hypothetical data for illustrative purposes. Actual values would be determined by experimental X-ray diffraction analysis.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. This method is favored for its balance of accuracy and computational cost. For 5-Methyl-6-phenoxynicotinic acid, DFT calculations would be performed to determine its optimized molecular geometry, predicting bond lengths, bond angles, and dihedral angles.
These calculations would yield key electronic properties such as total energy, dipole moment, and the distribution of electron density. Such information is fundamental to understanding the molecule's stability and reactivity. For instance, studies on related nicotinic acid derivatives often employ the B3LYP functional with a basis set like 6-311++G(d,p) to achieve reliable results for both geometry and electronic properties.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. nih.govnih.govnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov
For this compound, analysis of the HOMO and LUMO would reveal the most likely sites for nucleophilic and electrophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. mdpi.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Computational studies on similar aromatic acids have used TD-DFT calculations to determine these values and correlate them with the molecule's observed chemical behavior.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Value (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.7 | Difference between ELUMO and EHOMO |
Note: The data in this table is hypothetical and serves as an example of what a DFT calculation would produce. Actual values would require specific computation.
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. For this compound, DFT calculations could predict its vibrational frequencies, corresponding to infrared (IR) and Raman spectra. These predicted spectra help in the assignment of experimental vibrational bands to specific molecular motions, such as the stretching of the C=O bond in the carboxylic acid group or vibrations of the pyridine (B92270) and phenyl rings.
Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. This would help identify the characteristic absorption wavelengths and the nature of the orbitals involved in these transitions.
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. For a flexible molecule like this compound, which has rotational freedom around the ether linkage, MD simulations would provide insights into its conformational landscape. These simulations can identify the most stable conformations (low-energy states) and the energy barriers between them. This information is critical for understanding how the molecule might interact with biological targets, as its shape plays a key role in molecular recognition. The simulations would typically be performed in a simulated solvent environment to mimic physiological conditions.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling can be employed to map out the potential energy surface of a chemical reaction, identifying transition states and reaction intermediates. For this compound, this could involve studying its deprotonation, esterification, or other reactions involving the carboxylic acid group. By calculating the activation energies for different possible pathways, researchers can predict the most likely reaction mechanism. This provides a level of detail that is often inaccessible through experimental methods alone.
Application As a Synthetic Intermediate and Building Block in Organic Synthesis
Precursor in the Synthesis of Complex Heterocyclic Systems (e.g., Chromenopyridines)
Substituted nicotinic acids are valuable starting materials for the synthesis of fused heterocyclic systems. While the direct use of 5-Methyl-6-phenoxynicotinic acid in chromenopyridine synthesis is not documented, the general strategies for constructing such scaffolds often involve the condensation of a pyridine (B92270) derivative with a suitable partner.
Chromenopyridines, which feature a chromene ring fused to a pyridine ring, exhibit a broad spectrum of biological activities. Their synthesis can be achieved through various routes, often involving multi-component reactions. For instance, a common method involves the reaction of salicylaldehydes with active methylene (B1212753) compounds and a nucleophile. In a hypothetical scenario, a functionalized nicotinic acid could be elaborated to participate in such cyclization reactions, potentially after conversion of the carboxylic acid to a more reactive functional group or by utilizing the reactivity of the pyridine ring itself. The synthesis of various chromenopyridine derivatives has been reported starting from materials like salicylaldehydes, chromones, and coumarins mdpi.com.
Integration into Pyridine-Based Scaffolds for Chemical Libraries
The creation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. Substituted nicotinic acids serve as excellent scaffolds for generating diverse collections of molecules. The carboxylic acid handle allows for the straightforward formation of amides, esters, and other derivatives, introducing a wide range of functional groups and physicochemical properties.
The pyridine core itself can be further modified through various C-H functionalization or cross-coupling reactions, expanding the chemical space accessible from a single starting material. For example, 5-methylnicotinic acid is a known building block in the synthesis of various pharmaceuticals and organic compounds guidechem.com. Its structure provides a versatile platform for introducing both methyl and carboxylic acid moieties into larger, more complex molecules guidechem.com. The ease of substitution at different positions on the pyridine ring provides structural flexibility, which is crucial for fine-tuning the activity and selectivity of potential drug candidates nih.gov.
Table 1: Potential Diversity Points on a Substituted Nicotinic Acid Scaffold
| Position/Functional Group | Potential Modifications | Resulting Functionality |
| Carboxylic Acid (C3) | Amidation, Esterification, Reduction | Amides, Esters, Alcohols |
| Pyridine Nitrogen (N1) | N-oxide formation, Alkylation | Modified electronics, Quaternary salts |
| Ring Carbons (C2, C4, C6) | Halogenation, Cross-coupling, C-H activation | Biaryl structures, Alkylated pyridines |
| Substituents (e.g., Methyl) | Oxidation, Halogenation | Carboxylic acids, Halomethyl groups |
Utilization in the Development of Fine Chemicals
Fine chemicals are pure, single substances produced in limited quantities and are often used as intermediates in the production of specialty chemicals such as pharmaceuticals, agrochemicals, and dyes. Functionalized pyridines are a significant class of fine chemicals due to their prevalence in biologically active molecules lifechemicals.com.
5-Methylnicotinic acid, for instance, serves as an important intermediate in the synthesis of pharmaceuticals guidechem.comgoogle.com. Its derivatives are explored for a range of therapeutic applications, including their potential anti-inflammatory and antioxidant properties guidechem.com. Similarly, phenoxy-pyridine derivatives are investigated for their biological activities, including potential use as inhibitors of key enzymes in disease pathways rsc.org. The synthesis of these molecules often involves multi-step processes where the precise control of substitution patterns on the pyridine ring is critical for achieving the desired biological effect.
Role in Materials Science Precursors
The rigid, aromatic nature of the pyridine ring, combined with its ability to coordinate to metal ions and participate in intermolecular interactions like hydrogen bonding and π-π stacking, makes pyridine-containing molecules attractive precursors for materials science applications.
Substituted nicotinic acids can be incorporated into polymers to create materials with tailored thermal, optical, or electronic properties. For example, pyridine-based polymers have been synthesized and investigated for their fluorescence and antimicrobial applications mdpi.com. The carboxylic acid group can be used as a handle to polymerize or graft the molecule onto a polymer backbone. Furthermore, phenoxy-pyridine derivatives have been explored in the context of materials for optoelectronics nih.gov. The ability to systematically modify the substituents on the pyridine ring allows for the fine-tuning of the material's properties. For instance, perfluoropyridine is used in the preparation of fluorinated polymers and advanced materials due to its unique reactivity mdpi.com.
Future Perspectives and Emerging Research Directions in 5 Methyl 6 Phenoxynicotinic Acid Chemistry
Greening the Synthesis: The Quest for Sustainable Routes
The chemical industry is increasingly shifting towards "green chemistry" to minimize its environmental footprint. nih.govresearchgate.net This paradigm shift is particularly relevant for the synthesis of nicotinic acid derivatives. Traditional methods for producing nicotinic acid often involve harsh conditions, toxic reagents, and the generation of significant waste. For instance, the oxidation of nicotine (B1678760) or its derivatives with agents like potassium permanganate (B83412) or nitric acid, while effective, suffers from low atom economy and produces harmful byproducts. nih.govchimia.chorgsyn.org The industrial production of nicotinic acid from 5-ethyl-2-methylpyridine (B142974) with nitric acid, for example, generates nitrous oxide, a potent greenhouse gas. nih.gov
Future research is therefore heavily invested in developing more sustainable and eco-friendly synthetic routes. Key areas of exploration include:
Biocatalysis: The use of enzymes and whole-cell systems offers a highly promising green alternative. frontiersin.orgmdpi.com Nitrilase-catalyzed hydrolysis of 3-cyanopyridine (B1664610) to nicotinic acid is a well-established biocatalytic process that operates under mild conditions and avoids the use of harsh chemicals. frontiersin.orgmdpi.comresearchgate.net Researchers are actively exploring new microbial sources for more robust and efficient nitrilases and employing genetic engineering to enhance their catalytic properties. nih.gov The use of immobilized enzymes in packed-bed bioreactors is also being investigated to improve reusability and process efficiency for large-scale production. mdpi.com
Catalytic Oxidation with Greener Oxidants: Replacing stoichiometric oxidants with catalytic systems that utilize molecular oxygen or hydrogen peroxide as the terminal oxidant is a major goal. Air oxidation of picoline derivatives, for instance, presents a much greener alternative to traditional methods. chimia.ch
Alternative Solvents: The use of water or other environmentally benign solvents in place of volatile organic compounds (VOCs) is another critical aspect of green synthesis. researchgate.net
The table below summarizes the comparison between traditional and emerging green synthetic approaches for nicotinic acid derivatives.
| Feature | Traditional Synthesis | Green and Sustainable Synthesis |
| Oxidizing Agents | Stoichiometric (e.g., KMnO4, HNO3) | Catalytic (e.g., O2, H2O2), Biocatalytic (Enzymes) |
| Solvents | Often volatile organic compounds | Water, green solvents |
| Byproducts | Often toxic and difficult to manage (e.g., NOx) | Often benign (e.g., H2O) |
| Reaction Conditions | Often harsh (high temperature and pressure) | Typically mild |
| Atom Economy | Generally low | High |
Unlocking New Possibilities: The Exploration of Novel Catalytic Transformations
Catalysis is a cornerstone of modern organic synthesis, enabling the efficient and selective construction of complex molecules. For 5-methyl-6-phenoxynicotinic acid and its derivatives, the exploration of novel catalytic transformations opens up new avenues for structural modification and functionalization.
A significant area of focus is the application of cross-coupling reactions . These powerful reactions, often catalyzed by transition metals like palladium, allow for the formation of carbon-carbon and carbon-heteroatom bonds with high precision. youtube.comyoutube.comyoutube.com For a molecule like this compound, this could involve:
Suzuki-Miyaura Coupling: This reaction, which couples an organoboron compound with a halide or triflate, is widely used for its mild conditions and broad functional group tolerance. youtube.comnih.gov It could be employed to introduce new aryl or vinyl groups onto the pyridine (B92270) ring of this compound, assuming a suitable halide precursor is available.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming carbon-nitrogen bonds. youtube.com It could be used to introduce various amine functionalities, leading to a diverse library of new derivatives.
Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. youtube.comyoutube.com This could be used to introduce alkynyl groups, which are valuable handles for further synthetic transformations.
The development of novel catalysts is also a key research direction. This includes the design of more active and stable catalysts, as well as the exploration of catalysts based on more abundant and less toxic metals. researchgate.net The use of phosphine-free catalysts and recyclable heterogeneous catalysts is also gaining traction, aligning with the principles of green chemistry. researchgate.net
A Deeper Look: Advanced Characterization Techniques and Methodologies
As the complexity of synthesized molecules increases, so does the need for sophisticated analytical techniques to confirm their structure, purity, and properties. For this compound and its derivatives, a combination of modern analytical methods is crucial for comprehensive characterization. researchgate.netrsc.org
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for elucidating the detailed molecular structure. nih.gov Advanced NMR techniques can provide further insights into stereochemistry and conformational dynamics.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition. nih.govnih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) are particularly powerful for separating and identifying components in complex mixtures. nih.govnih.gov
Infrared (IR) and Raman Spectroscopy: These techniques provide valuable information about the functional groups present in the molecule. nih.govvixra.org
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for assessing the purity of synthesized compounds and for separating mixtures of related derivatives. nih.govnih.gov
Gas Chromatography (GC): For volatile derivatives, GC can be a powerful separation and analytical tool. researchgate.net
The table below outlines the primary applications of these advanced analytical techniques for the study of this compound.
| Analytical Technique | Primary Application | Information Obtained |
| NMR Spectroscopy | Structural Elucidation | Connectivity of atoms, chemical environment |
| Mass Spectrometry | Molecular Weight Determination | Exact mass, elemental composition, fragmentation patterns |
| IR/Raman Spectroscopy | Functional Group Analysis | Presence of key functional groups (e.g., C=O, C-O-C) |
| HPLC | Purity Assessment & Separation | Purity of the compound, separation of isomers and impurities |
Designing with Purpose: Theoretical Studies for Rational Compound Design
Computational chemistry has become an invaluable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties. nih.gov For this compound, theoretical studies can provide deep insights into its structure, reactivity, and potential biological activity, guiding the synthesis of new and improved derivatives.
Density Functional Theory (DFT): DFT calculations are widely used to predict a variety of molecular properties, including: nih.govnih.gov
Optimized Geometries: Determining the most stable three-dimensional structure of the molecule.
Spectroscopic Properties: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data.
Reactivity Indices: Identifying the most likely sites for electrophilic or nucleophilic attack, thus predicting the outcome of chemical reactions.
Molecular Docking: If this compound or its derivatives are being investigated for biological activity, molecular docking simulations can be used to predict how they will bind to a specific protein target. nih.gov This information is crucial for understanding the mechanism of action and for designing more potent and selective compounds.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.
By integrating these theoretical approaches with experimental work, researchers can adopt a more targeted and efficient strategy for the development of new compounds based on the this compound scaffold. This synergy between theory and practice is a hallmark of modern chemical research and will undoubtedly play a pivotal role in shaping the future of this important class of molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
